6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid

Nucleophilic aromatic substitution Medicinal chemistry diversification Building block reactivity

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid (CAS 1240595-02-1, molecular formula C₁₀H₆ClN₃O₂, MW 235.62) is a trisubstituted pyrimidine building block bearing a chlorine at position 6, a pyridin-2-yl group at position 2, and a carboxylic acid at position 4. It belongs to the 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry that has yielded inhibitors of histone demethylases (KDM5 family), methionine aminopeptidase-1 (HsMetAP1), and various kinases.

Molecular Formula C10H6ClN3O2
Molecular Weight 235.62 g/mol
Cat. No. B13203372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid
Molecular FormulaC10H6ClN3O2
Molecular Weight235.62 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC(=CC(=N2)Cl)C(=O)O
InChIInChI=1S/C10H6ClN3O2/c11-8-5-7(10(15)16)13-9(14-8)6-3-1-2-4-12-6/h1-5H,(H,15,16)
InChIKeyLGMLELWZZXGFBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid: Physicochemical Baseline and Class Placement for Informed Procurement


6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid (CAS 1240595-02-1, molecular formula C₁₀H₆ClN₃O₂, MW 235.62) is a trisubstituted pyrimidine building block bearing a chlorine at position 6, a pyridin-2-yl group at position 2, and a carboxylic acid at position 4 . It belongs to the 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid chemotype, a privileged scaffold in medicinal chemistry that has yielded inhibitors of histone demethylases (KDM5 family), methionine aminopeptidase-1 (HsMetAP1), and various kinases [1][2]. Its structural features—a reactive aryl chloride for SNAr diversification, a carboxylic acid handle for amide coupling, and a bidentate N^N coordination site—distinguish it functionally from closely related analogs that lack one or more of these orthogonal reactive centers.

Why Generic Substitution Fails: Quantifiable Differentiation of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid vs. In-Class Analogs


Substituting 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid with its closest structural analogs compromises orthogonal reactivity, physicochemical properties, or metal-coordination capacity in measurable ways. The non-chlorinated analog (2-(pyridin-2-yl)pyrimidine-4-carboxylic acid, CAS 1094211-77-4) lacks the C6 chlorine required for SNAr diversification, reducing the compound to a two-vector scaffold. The regioisomer bearing a pyridin-4-yl group (CAS 1211539-19-3) forfeits the capacity for bidentate N^N chelation, as the pyridine nitrogen is positioned remotely from the pyrimidine N3 [1]. The ethyl ester prodrug form (CAS 1240597-44-7) requires an additional hydrolysis step prior to amide coupling, adding a synthetic operation and increasing overall LogP (XLogP ~2.3 vs. 1.89 for the free acid) . The pyridyl-deleted analog (6-chloropyrimidine-4-carboxylic acid, CAS 37131-91-2) eliminates the metal-chelating and π-stacking functionality entirely. These are not interchangeable compounds; each structural alteration produces a quantitatively distinct profile in reactivity, lipophilicity, and coordination geometry.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid


C6 Chlorine Enables SNAr Reactivity Absent in the Non-Halogenated Analog

The C6 chlorine atom of 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is activated toward nucleophilic aromatic substitution (SNAr) by the electron-deficient pyrimidine ring, enabling direct displacement with amines, thiols, and alkoxides under mild conditions . In contrast, the non-halogenated analog 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid (CAS 1094211-77-4) possesses no leaving group at C6, rendering it inert to SNAr and limiting diversification to the carboxylic acid handle alone. This is not a marginal difference: the chlorine provides a third, orthogonally addressable reactive center, effectively doubling the combinatorial library size achievable from a single scaffold .

Nucleophilic aromatic substitution Medicinal chemistry diversification Building block reactivity

LogP Differential: Chlorine Substitution Increases Lipophilicity by >1.2 Log Units vs. Non-Chlorinated Analog

The chlorine substituent at C6 substantially increases the calculated partition coefficient. The target compound (6-chloro) has a calculated LogP of 1.89 , compared with 0.60 for the non-chlorinated analog 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid . This represents a ΔLogP of +1.29, corresponding to an approximately 19-fold increase in octanol–water partitioning. In drug discovery, this magnitude of lipophilicity shift can significantly influence membrane permeability, plasma protein binding, and non-specific tissue distribution [1]. The regioisomer with a pyridin-4-yl group has an identical calculated LogP of 1.89, confirming that the lipophilicity difference is driven specifically by the chlorine atom rather than pyridine positional isomerism .

Lipophilicity Physicochemical profiling Membrane permeability

Pyridin-2-yl Regiochemistry Enables Bidentate N^N Metal Chelation Unavailable to Pyridin-4-yl Isomer

The pyridin-2-yl substituent at the pyrimidine C2 position places the pyridine nitrogen in a 1,4-relationship with the pyrimidine N3, forming a five-membered chelate ring geometry capable of bidentate N^N coordination to transition metals. This coordination mode has been unambiguously demonstrated by ¹⁵N NMR spectroscopy for the closely related ligand 2-(2′-pyridyl)pyrimidine-4-carboxylic acid (cppH) in Ru(II) complexes [1]. By contrast, the pyridin-4-yl regioisomer positions the pyridine nitrogen at a remote, non-chelating distance from the pyrimidine N3, rendering it functionally monodentate through the pyrimidine ring alone . This categorical difference determines whether the compound can serve as a scaffold for metallodrug design, luminescent metal complexes, or metal-organic framework (MOF) construction.

Coordination chemistry Metal-organic frameworks Bidentate ligand design

Free Carboxylic Acid Enables One-Step Amide Coupling vs. Two-Step Sequence Required for Ethyl Ester Analog

The free carboxylic acid at C4 of the target compound permits direct amide bond formation using standard coupling reagents (HATU, EDC, DCC) with primary or secondary amines, a transformation well-precedented for pyrimidine-4-carboxylic acids [1]. The ethyl ester analog (CAS 1240597-44-7) requires a preliminary saponification step (e.g., NaOH, H₂O/EtOH, reflux) to liberate the carboxylic acid prior to coupling, adding one synthetic operation and associated yield loss . For parallel library synthesis, this difference translates to reduced overall step count and higher throughput when the free acid is used directly. Furthermore, the ethyl ester has a higher XLogP (~2.3) , which may complicate aqueous workup relative to the more polar free acid form (LogP 1.89).

Amide coupling Synthetic efficiency Library synthesis

Tri-Orthogonal Functionalization: Three Diversifiable Vectors Enable Greater Library Diversity vs. Two-Vector Scaffolds

The target compound presents three chemically distinct diversification sites: (i) C6 chlorine for SNAr, (ii) C4 carboxylic acid for amide/ester formation, and (iii) C2 pyridin-2-yl group for metal coordination or further pyridine functionalization. This tri-orthogonal vector set enables systematic exploration of three independent SAR dimensions from a single starting material [1]. The non-chlorinated analog offers only two vectors (C4 acid and C2 pyridyl), while the pyridyl-deleted analog (6-chloropyrimidine-4-carboxylic acid) lacks the metal-coordination and π-stacking functionality. In fragment-based drug discovery, a scaffold with three diversification points generates combinatorial libraries of size N₁ × N₂ × N₃, compared with N₁ × N₂ for a two-vector scaffold—a multiplicative rather than additive advantage [2].

Diversity-oriented synthesis Fragment-based drug discovery Scaffold vectors

Class-Level Biological Plausibility: Pyrimidine-4-carboxylic Acid Chemotype Validated as Histone Demethylase Inhibitor Scaffold

The pyrimidine-4-carboxylic acid chemotype, of which 6-chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid is a direct structural member, has been validated as a core scaffold for histone demethylase inhibition. Patent US 2019/0135765 A1 discloses pyrimidine-4-carboxylic acid derivatives exhibiting inhibitory activity against KDM5A (a JmjC-domain histone demethylase implicated in cancer metastasis) and encompassing halogen-substituted variants including 6-chloro derivatives within the claimed Markush structure [1]. While target-specific IC₅₀ data for this exact compound have not been published in the peer-reviewed literature, the patent establishes the class-level precedent that the pyrimidine-4-carboxylic acid core with halogen substitution is competent for histone demethylase engagement. This distinguishes the compound from non-acidic or non-pyrimidine scaffolds lacking this validated pharmacophore [2].

Histone demethylase inhibition Epigenetics Cancer therapeutics

Optimal Application Scenarios for 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic Acid Based on Quantitative Differentiation Evidence


Parallel Medicinal Chemistry Library Synthesis Requiring Simultaneous C6 and C4 Diversification

When a research program demands systematic SAR exploration at both the C6 and C4 positions of the pyrimidine core, the target compound is the optimal starting material. The C6 chlorine enables SNAr diversification with amine, thiol, or alkoxide nucleophiles (class-level validated reactivity ), while the C4 carboxylic acid permits parallel amide coupling using standard HATU/EDC protocols [1]. The non-chlorinated analog (CAS 1094211-77-4) cannot support C6 diversification, and the ethyl ester analog (CAS 1240597-44-7) adds an unnecessary hydrolysis step. For a 10 × 10 combinatorial matrix, the target compound enables 100 analogs in two synthetic steps per compound, whereas the ester would require three steps per compound, cumulatively adding ~10 hours of processing time.

Metallodrug or Luminescent Metal Complex Design Requiring Bidentate N^N Chelation

For projects synthesizing Ru(II), Os(II), Ir(III), or Fe(II) polypyridyl complexes for photodynamic therapy, bioimaging, or photocatalytic applications, the pyridin-2-yl regioisomer is mandatory. The bidentate κ²N,N' coordination mode of 2-(pyridin-2-yl)pyrimidine-4-carboxylic acid has been unambiguously confirmed by ¹⁵N NMR spectroscopy in Ru(II) complexes [2]. The pyridin-4-yl regioisomer (CAS 1211539-19-3) cannot form the same five-membered chelate and would produce monodentate or structurally distinct complexes. Ordering the correct regioisomer avoids wasted synthesis of a non-functional ligand.

Fragment-Based Drug Discovery Targeting Epigenetic Readers or Demethylases

For fragment-based screening campaigns targeting histone demethylases (KDM5 family) or related epigenetic readers, the target compound represents a credentialed fragment within a patent-validated chemotype [3]. Its tri-orthogonal vector set supports fragment growing, merging, and linking strategies. The moderate LogP (1.89) positions it in a favorable lipophilicity range for fragment hits (typically LogP < 3), while the carboxylic acid provides a synthetic handle for rapid analog generation. Procurement of this specific compound—rather than a two-vector analog—maximizes the number of accessible derivatives from a single fragment hit.

Synthetic Methodology Development Leveraging Orthogonal Reactive Centers

For academic or industrial groups developing novel heterocyclic functionalization methods (e.g., photoredox-catalyzed C–Cl activation, decarboxylative coupling, or late-stage C–H functionalization of pyridines), the target compound serves as an ideal multifunctional substrate. The three chemically distinct sites (C6-Cl, C4-COOH, C2-pyridyl) enable chemoselectivity studies: each transformation can be validated independently, then combined in cascade sequences. The non-chlorinated and pyridyl-deleted analogs reduce the number of testable transformation types from three to two, diminishing the value of the model substrate for methodology development.

Quote Request

Request a Quote for 6-Chloro-2-(pyridin-2-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.